N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of bis(trimethylsilyl)amino and methylprop-2-enamide groups, which contribute to its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide typically involves the reaction of bis(trimethylsilyl)amine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or other derivatives.
Substitution: The bis(trimethylsilyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide involves its interaction with molecular targets through its functional groups. The bis(trimethylsilyl)amino group can form stable complexes with metals and other molecules, influencing various chemical pathways. The methylprop-2-enamide group contributes to its reactivity and ability to participate in multiple types of reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(trimethylsilyl)allylamine
- N,N-Bis(trimethylsilyl)prop-2-en-1-amine
- 2-Allyl-1,1,1,3,3,3-hexamethyl-disilazane
Uniqueness
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
Eigenschaften
CAS-Nummer |
143559-08-4 |
---|---|
Molekularformel |
C12H28N2OSi2 |
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
N-[2-[bis(trimethylsilyl)amino]ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H28N2OSi2/c1-11(2)12(15)13-9-10-14(16(3,4)5)17(6,7)8/h1,9-10H2,2-8H3,(H,13,15) |
InChI-Schlüssel |
MPTQQKOKMPLMCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCCN([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.